

Tyrphostin AG556: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ag556

Cat. No.: B1205559

[Get Quote](#)

An in-depth examination of the selective EGFR inhibitor Tyrphostin **AG556**, detailing its mechanism of action, experimental applications, and key quantitative data.

Tyrphostin **AG556** is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.^{[1][2][3][4][5][6][7]} As a member of the tyrphostin family of protein tyrosine kinase inhibitors, it serves as a valuable tool in studying cellular signaling pathways regulated by EGFR.^{[1][5]} This technical guide provides a comprehensive overview of Tyrphostin **AG556** for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Core Mechanism of Action

Tyrphostin **AG556** functions by competitively binding to the substrate binding site of the EGFR tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascades.^{[1][5]} This inhibition has been shown to affect a variety of cellular processes, including cell growth, ion channel activity, and inflammatory responses.^{[3][4][6][8]}

Quantitative Data Summary

The following tables summarize the key quantitative data for Tyrphostin **AG556**, providing a comparative overview of its inhibitory concentrations and observed effects in various experimental models.

Table 1: Inhibitory Concentrations (IC50) of Typhostin **AG556**

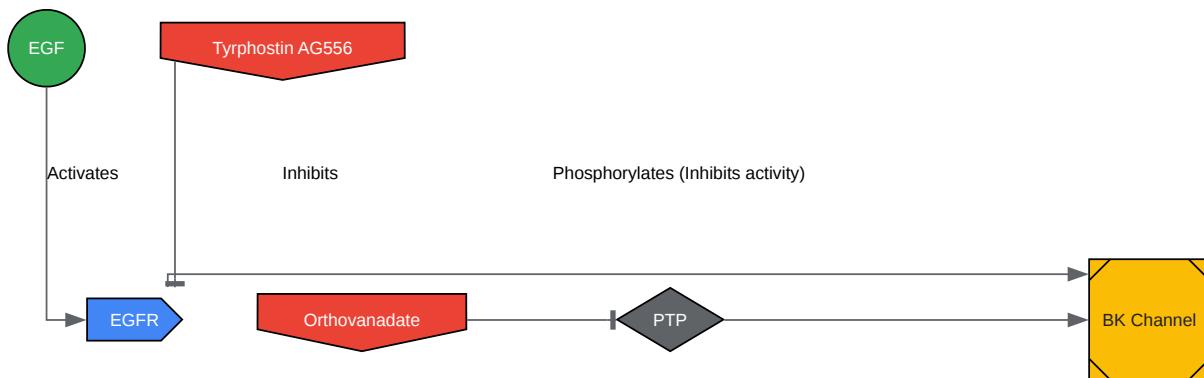

Target	IC50 Value	Cell/System	Reference
EGFR	1.1 μ M	-	[6]
EGFR	5 μ M	-	[3][4][5]
EGF-induced growth	3 μ M	HER14 cells	[4]
TRPM2	0.94 μ M	HEK293 cells	[4]
5-Lipoxygenase	64 nM	-	[9]
ErbB2/HER2	>500 μ M	-	[4][7]

Table 2: Experimental Concentrations and Observed Effects

Concentration	Cell/System	Observed Effect	Reference
10 μ M	BK-HEK 293 cells	Reversibly increased voltage-dependent BK current to 151.8% of control.	[1]
10 μ M	Rat cerebral artery smooth muscle cells	Remarkable enhancement of BK current.	[1]
10 μ M	BK-HEK 293 cells	Reduced tyrosine phosphorylation of BK channel α -subunit to 76.5% of control.	[1]
10 μ M	HEK 293 cells expressing Kir2.1/Kir2.3	Reversibly reduced Kir2.1/Kir2.3 currents.	[6]
10 μ M	Human atrial myocytes	Decreased IKur (ultra-rapidly activating delayed rectifier K ⁺ current).	[10]
3 μ M	HEK293 cells expressing TRPA1	Inhibition of hydrogen peroxide-induced increases in intracellular calcium.	[4]
200 μ g/animal per day	Mouse model of EAE	Reduced incidence, severity, and duration of the disease.	[4]
10 mg/kg	Mouse model of spinal cord injury	Reduced edema, demyelination, and MPO activity; improved motor function.	[4]

Signaling Pathway and Mechanism of Action

Tyrphostin **AG556**'s primary mechanism involves the direct inhibition of EGFR. This action prevents the phosphorylation of downstream targets, which in turn modulates various cellular functions. One well-documented effect is the regulation of ion channels.

[Click to download full resolution via product page](#)

EGFR signaling pathway and its modulation by Tyrphostin **AG556**.

As depicted in the diagram, Epidermal Growth Factor (EGF) activates its receptor, EGFR, leading to the phosphorylation of downstream targets, including the large conductance Ca^{2+} -activated K^+ (BK) channels.^{[1][2]} This phosphorylation event decreases the activity of the BK channel.^[2] Tyrphostin **AG556** directly inhibits EGFR, preventing this phosphorylation and thereby increasing BK channel activity.^{[1][2]} Conversely, protein tyrosine phosphatases (PTPs) act to dephosphorylate the BK channel, which also increases its activity. The PTP inhibitor, orthovanadate, can counteract the effects of both **AG556** and PTPs.^[1]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in Tyrphostin **AG556** research.

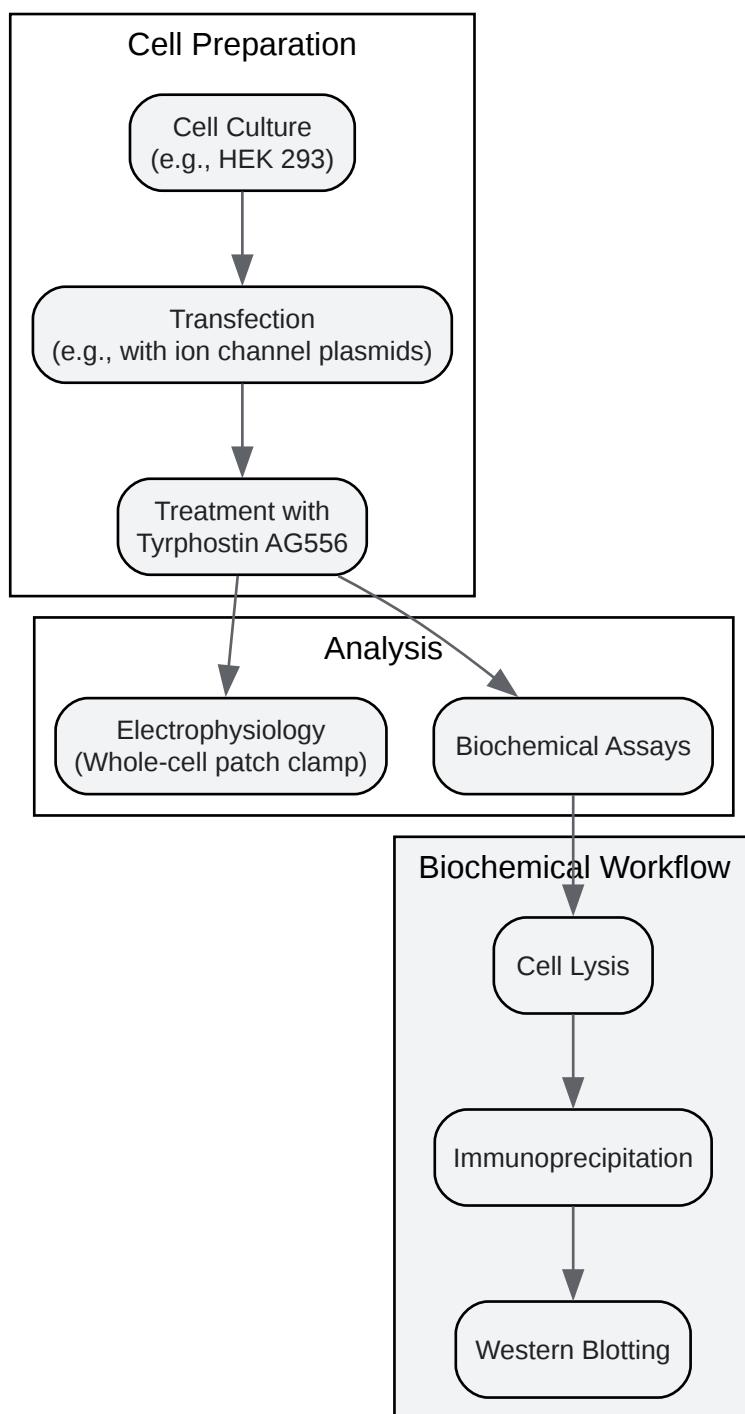
Cell Culture and Transfection

HEK 293 cells are a common model for studying the effects of Tyrphostin **AG556** on specific ion channels.

- Cell Culture: HEK 293 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and 400 mg/ml G418.[[1](#)]
- Transfection: For studying specific ion channels, cells are transfected with plasmids encoding the channel subunits (e.g., human BK channel α and β 1 subunits) using a transfection reagent like Lipofectamine 2000.[[1](#)]
- Selection: Stably transfected cells are selected and maintained in the culture medium containing G418.[[1](#)]

Electrophysiology (Whole-Cell Patch Clamp)

This technique is used to measure the activity of ion channels in response to Tyrphostin **AG556**.


- Cell Preparation: Cells are seeded on glass coverslips for electrophysiological recording.[[1](#)]
- Solutions:
 - External (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.3 with NaOH).[[1](#)]
 - Internal (Pipette) Solution (in mM): 20 KCl, 110 potassium aspartate, 1 MgCl₂, 10 HEPES, 5 EGTA, 0.1 GTP, 5 sodium phosphocreatine, and 5 Mg-ATP (pH adjusted to 7.2 with KOH).[[1](#)]
- Recording:
 - A giga-ohm seal is formed between the patch pipette and the cell membrane.[[1](#)]
 - The whole-cell configuration is established by applying gentle negative pressure.[[1](#)]
 - Membrane currents are recorded using an amplifier (e.g., EPC-10) and appropriate software.[[1](#)]

- Series resistance is compensated by 50–80% to minimize voltage errors.[1]
- Current signals are low-pass filtered at 5 kHz.[1]

Immunoprecipitation and Western Blotting

These methods are used to determine the phosphorylation state of target proteins.

- Cell Lysis: Cells are treated with the desired compounds (e.g., **AG556**, EGF) and then lysed.
- Immunoprecipitation: The protein of interest (e.g., BK channel subunits) is immunoprecipitated from the cell lysates using specific antibodies.
- SDS-PAGE and Western Blotting:
 - The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.
 - The membrane is probed with a primary antibody against phosphotyrosine to detect the phosphorylation level.[1]
 - A secondary horseradish peroxidase (HRP)-conjugated antibody is used for detection via enhanced chemiluminescence.[1]
 - The blots are then stripped and reprobed with antibodies against the total protein to normalize the data.[1]

[Click to download full resolution via product page](#)

A generalized workflow for studying Tyrphostin **AG556** effects.

Conclusion

Tyrphostin **AG556** is a well-characterized, selective inhibitor of EGFR tyrosine kinase that has proven to be a valuable research tool. Its ability to modulate various cellular processes, particularly ion channel activity, makes it a subject of continued investigation. The data and protocols presented in this guide offer a solid foundation for researchers and professionals seeking to utilize Tyrphostin **AG556** in their studies of EGFR-mediated signaling pathways and their roles in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tyrphostin AG556 increases the activity of large conductance Ca²⁺-activated K⁺ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrphostin AG556 increases the activity of large conductance Ca²⁺ -activated K⁺ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. doc.abcam.com [doc.abcam.com]
- 8. Inhibition of tyrosine-kinase-mediated cellular signaling by tyrphostins AG 126 and AG556 modulates murine experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genistein and tyrphostin AG556 decrease ultra-rapidly activating delayed rectifier K⁺ current of human atria by inhibiting EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tyrphostin AG556: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1205559#what-is-the-tyrphostin-ag556>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com